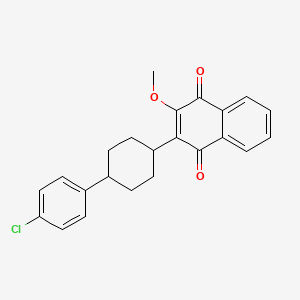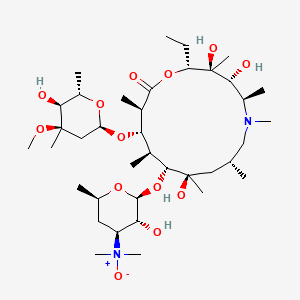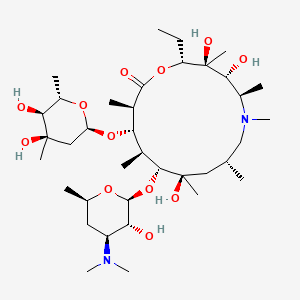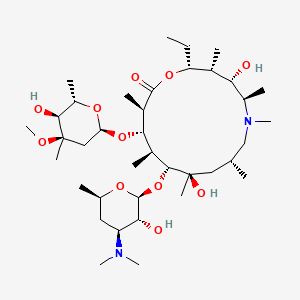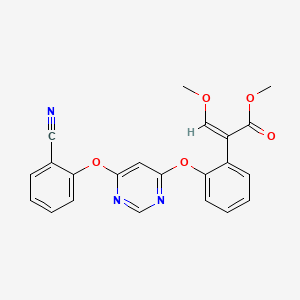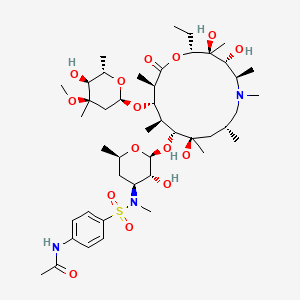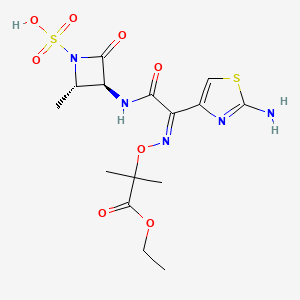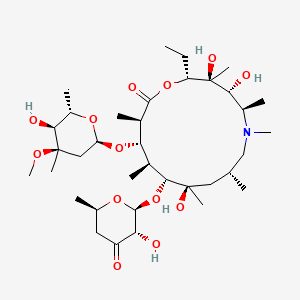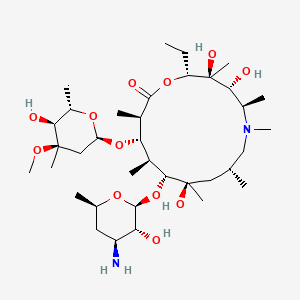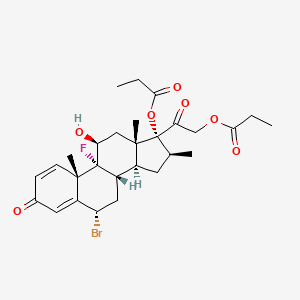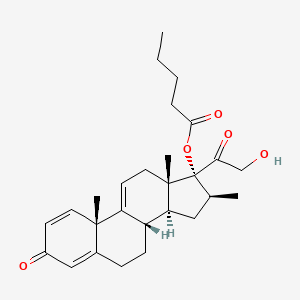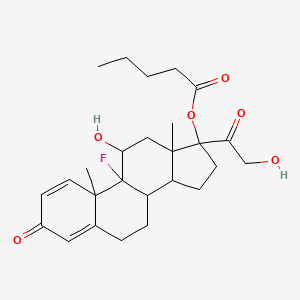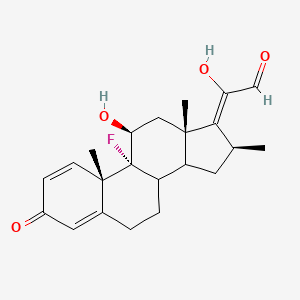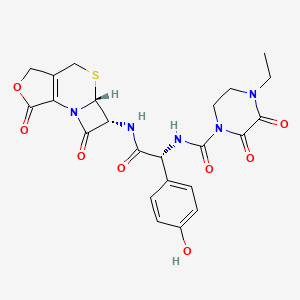
Impureté A de Céfopérazone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone is used extensively in scientific research for method development and validation. It is crucial for ensuring the quality and stability of cefoperazone formulations. Additionally, it is used in the development of analytical methods for detecting and quantifying impurities in pharmaceutical products .
Mécanisme D'action
Target of Action
Cefoperazone Impurity A, also known as FM6LU222PH, primarily targets specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for maintaining the structural integrity of the bacteria .
Mode of Action
Cefoperazone Impurity A interacts with its targets by binding to the penicillin-binding proteins. This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of cell wall synthesis leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Biochemical Pathways
The primary biochemical pathway affected by Cefoperazone Impurity A is the synthesis of the bacterial cell wall. By inhibiting this pathway, Cefoperazone Impurity A prevents the cross-linking of nascent peptidoglycan, a critical component of the bacterial cell wall . This inhibition disrupts the structural integrity of the bacteria, leading to cell lysis .
Pharmacokinetics
The pharmacokinetics of Cefoperazone Impurity A involves its absorption, distribution, metabolism, and excretion (ADME). Cefoperazone is known to be stable to penicillinases and has a high degree of stability to many beta-lactamases produced by gram-negative bacteria . .
Result of Action
The molecular and cellular effects of Cefoperazone Impurity A’s action primarily involve the lysis of bacterial cells. By inhibiting the synthesis of the bacterial cell wall, Cefoperazone Impurity A causes the bacteria to become structurally compromised, leading to cell lysis . This results in the death of the bacteria, thereby helping to clear the bacterial infection.
Action Environment
The action, efficacy, and stability of Cefoperazone Impurity A can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . .
Analyse Biochimique
Biochemical Properties
Cefoperazone Impurity A interacts with various enzymes and proteins in biochemical reactions. It has been shown to have antibacterial activity, which suggests that it interacts with bacterial enzymes and proteins to inhibit their function
Cellular Effects
Cefoperazone Impurity A has been shown to have effects on various types of cells. It has antibacterial activity against gram-positive bacteria , suggesting that it influences bacterial cell function It may impact cell signaling pathways, gene expression, and cellular metabolism in these bacteria
Molecular Mechanism
It is known to have antibacterial activity , suggesting that it may exert its effects at the molecular level by binding to bacterial enzymes or proteins, inhibiting or activating these enzymes, and causing changes in gene expression
Metabolic Pathways
It is known to have antibacterial activity , suggesting that it may interact with enzymes or cofactors in bacterial metabolic pathways
Méthodes De Préparation
The preparation of cefoperazone sodium, which includes the formation of its impurities, involves several steps. One method involves dissolving cefoperazone acid in purified water and acetone, followed by the addition of sodium bicarbonate. The mixture is then filtered and crystallized using acetone to obtain cefoperazone sodium . This process can lead to the formation of various impurities, including Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone.
Analyse Des Réactions Chimiques
Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetonitrile, potassium phosphate, and other solvents . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone is similar to other cephalosporin impurities, such as 7-aminocephalosporanic acid and 5-mercapto-1-methyl-tetrazole . These impurities are also by-products of cephalosporin antibiotics and are used in analytical method development and validation. Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone is unique due to its specific structure and formation process.
Propriétés
IUPAC Name |
N-[(1R)-2-[[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O8S/c1-2-26-7-8-27(20(33)19(26)32)23(35)25-14(11-3-5-13(29)6-4-11)17(30)24-15-18(31)28-16-12(9-36-22(16)34)10-37-21(15)28/h3-6,14-15,21,29H,2,7-10H2,1H3,(H,24,30)(H,25,35)/t14-,15-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNBMKDSMYYHTH-VTJXTGGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C5=C(COC5=O)CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C5=C(COC5=O)CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747568 | |
| Record name | N-[(1R)-2-{[(5aR,6R)-1,7-Dioxo-1,4,6,7-tetrahydro-3H,5aH-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]amino}-1-(4-hydroxyphenyl)-2-oxoethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73240-08-1 | |
| Record name | Des-(N-methyl-5-tetrazolethiolyl)furolactone cefoperazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073240081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(1R)-2-{[(5aR,6R)-1,7-Dioxo-1,4,6,7-tetrahydro-3H,5aH-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]amino}-1-(4-hydroxyphenyl)-2-oxoethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DES-(N-METHYL-5-TETRAZOLETHIOLYL)FUROLACTONE CEFOPERAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM6LU222PH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)
